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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

selectivity profile of the RORγt inhibitor, GSK805.

GSK805 is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor

of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a lineage-

defining transcription factor for T helper 17 (Th17) cells, which are critical mediators of

inflammation and are implicated in the pathogenesis of numerous autoimmune diseases.[2] By

inhibiting RORγt, GSK805 effectively suppresses the differentiation of Th17 cells and the

production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] This guide

provides a comparative analysis of the cross-reactivity of GSK805 with other nuclear receptors,

supported by available experimental data and detailed methodologies.

Potency and Selectivity Profile of GSK805
GSK805 demonstrates high potency against its primary target, RORγt. Its activity is most

pronounced in functional cellular assays that measure the downstream effects of RORγt

inhibition. While a comprehensive screening panel detailing the cross-reactivity of GSK805
against a wide array of nuclear receptors is not publicly available, data from related compounds

and the initial screening assays provide strong evidence for its selectivity.

One study notes that GSK805 was identified through a Fluorescence Resonance Energy

Transfer (FRET) assay that assessed its inhibitory activity against the RORγt ligand-binding

domain and was compared to other nuclear receptors.[3] Although the specific cross-reactivity

data for GSK805 was not detailed, information on other RORγt inhibitors from the same
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discovery program, such as TMP778 and TMP920, offers valuable insight. For these related

compounds, the half-maximal inhibitory concentration (IC50) against other nuclear receptors

was significantly higher than for RORγt, indicating a high degree of selectivity.[2]

Table 1: Potency of GSK805 against RORγt

Assay Type Target/Process pIC50 Reference

FRET Assay RORγt 8.4 [1]

Th17 Cell

Differentiation Assay

Th17 Cell

Differentiation
>8.2 [1]

Table 2: Selectivity Profile of a Structurally Related RORγt Inhibitor (TMP778)

Target Nuclear
Receptor

Assay Type IC50 (μM)
Fold
Selectivity (vs.
RORγt)

Reference

RORγt
Luciferase

Reporter Assay
0.017 1x [2]

RORα
Luciferase

Reporter Assay
1.24 ~73x [2]

RORβ
Luciferase

Reporter Assay
1.39 ~82x [2]

Panel of 22 other

nuclear receptors

Luciferase

Reporter Assay
>10 >588x [2]

RORγt Signaling Pathway in Th17 Cell
Differentiation
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process orchestrated by a

network of cytokines and transcription factors, with RORγt playing a central role. The pathway

is initiated by the cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6),

which activate the transcription factor STAT3. Activated STAT3, in turn, induces the expression
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of RORγt. RORγt then drives the transcription of genes encoding for key Th17 effector

molecules, including IL-17A, IL-17F, and the IL-23 receptor (IL-23R). The binding of IL-23 to its

receptor further stabilizes the Th17 phenotype. GSK805 acts by inhibiting the transcriptional

activity of RORγt, thereby blocking this entire cascade.
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Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental Methodologies
The determination of potency and selectivity of nuclear receptor modulators like GSK805 relies

on a combination of biochemical and cell-based assays.

Fluorescence Resonance Energy Transfer (FRET) Assay
This biochemical assay is designed to measure the direct interaction between the ligand-

binding domain (LBD) of a nuclear receptor and a coactivator peptide. The principle involves a

donor fluorophore-labeled antibody that binds to a tagged LBD and an acceptor fluorophore-

labeled coactivator peptide. When the LBD and coactivator interact, the donor and acceptor are

brought into close proximity, resulting in FRET. A compound that disrupts this interaction, such

as an antagonist or inverse agonist, will lead to a decrease in the FRET signal.
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Assay Components
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Caption: Workflow of a FRET-based assay for RORγt inhibitors.

Protocol Outline:

Reagent Preparation: The ligand-binding domain of the target nuclear receptor (e.g., RORγt)

is expressed with an affinity tag (e.g., GST). A fluorescently labeled antibody against the tag

serves as the FRET donor. A peptide corresponding to the nuclear receptor interaction

domain of a coactivator (e.g., SRC1) is labeled with a FRET acceptor.

Assay Plate Preparation: Test compounds, including GSK805 and other nuclear receptor

ligands, are serially diluted in an appropriate buffer and added to a microplate.

Reaction Incubation: The tagged LBD, donor-labeled antibody, and acceptor-labeled

coactivator peptide are added to the wells containing the test compounds. The plate is
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incubated to allow the components to reach binding equilibrium.

Signal Detection: The FRET signal is measured using a plate reader capable of time-

resolved fluorescence. The ratio of acceptor to donor emission is calculated.

Data Analysis: The percentage of inhibition is calculated relative to controls (no inhibitor and

maximum inhibition). IC50 values are determined by fitting the dose-response data to a four-

parameter logistic equation.

Cell-Based Nuclear Receptor Reporter Assay
This assay measures the transcriptional activity of a nuclear receptor in a cellular context. It

typically involves transfecting host cells (e.g., HEK293) with two plasmids: one expressing the

nuclear receptor of interest (or its LBD fused to a GAL4 DNA-binding domain) and another

containing a reporter gene (e.g., luciferase) under the control of a response element

recognized by the nuclear receptor.

Protocol Outline:

Cell Culture and Transfection: A suitable cell line is cultured and then co-transfected with an

expression vector for the nuclear receptor and a reporter plasmid containing the appropriate

response elements upstream of a luciferase gene.

Compound Treatment: Following transfection, the cells are treated with various

concentrations of the test compound (e.g., GSK805).

Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for

changes in reporter gene expression.

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell

lysate is measured using a luminometer after the addition of a luciferase substrate.

Data Analysis: The luciferase signal is normalized to a control (e.g., a co-transfected Renilla

luciferase plasmid or total protein concentration). The dose-dependent inhibition of the

nuclear receptor's transcriptional activity is used to calculate the IC50 value for the test

compound.
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Conclusion
GSK805 is a highly potent inhibitor of RORγt. While a direct and comprehensive cross-

reactivity panel for GSK805 against a wide range of nuclear receptors is not publicly available,

the existing data on its potency and the selectivity of closely related compounds strongly

suggest a favorable selectivity profile. The primary mechanism of action of GSK805 is the

inhibition of the RORγt-mediated transcriptional program that is essential for Th17 cell

differentiation. The use of robust biochemical and cell-based assays is crucial for characterizing

the activity and selectivity of such nuclear receptor modulators. Further studies detailing the

broader off-target profile of GSK805 would be beneficial for a complete understanding of its

therapeutic potential and safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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